molecular formula C19H26N2O3 B2860888 (Z)-2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-octylprop-2-enamide CAS No. 744231-17-2

(Z)-2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-octylprop-2-enamide

Cat. No. B2860888
CAS RN: 744231-17-2
M. Wt: 330.428
InChI Key: UOTHXJNGCCDRKW-UHFFFAOYSA-N
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Description

The compound is a derivative of cinnamic acid, which is a key intermediate in the biosynthesis of lignin, a complex organic polymer that provides structural support in plants . The compound has a cyano group (-CN), an octyl group (an eight-carbon chain), and a methoxyphenyl group (a phenyl ring with a methoxy group), all attached to a prop-2-enamide backbone .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, as is common for similar compounds . The compound likely has regions of double bond character due to the enamide group, which could potentially have implications for its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar cyano and amide groups could influence its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it is intended to be a drug or active molecule in a biological system, its mechanism of action would depend on the specific biological target .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new materials or pharmaceuticals. Additionally, further studies could be conducted to fully elucidate its physical and chemical properties .

properties

IUPAC Name

(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-octylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-3-4-5-6-7-8-11-21-19(23)16(14-20)12-15-9-10-17(22)18(13-15)24-2/h9-10,12-13,22H,3-8,11H2,1-2H3,(H,21,23)/b16-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTHXJNGCCDRKW-VBKFSLOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCNC(=O)/C(=C\C1=CC(=C(C=C1)O)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-octylprop-2-enamide

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